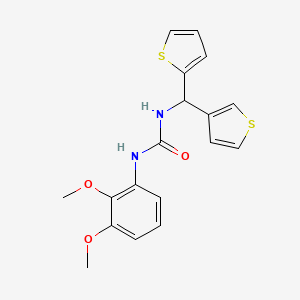
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, identified by its CAS number 2034307-18-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S2, with a molecular weight of 374.5 g/mol. Its structure features both methoxy-substituted aromatic rings and thiophene moieties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 2034307-18-9 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives with similar substituents demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various thiophene-containing compounds. The results highlighted that compounds with electron-donating groups, such as methoxy groups, exhibited enhanced antibacterial effects. Specifically, the minimum inhibitory concentrations (MICs) against S. aureus were found to be lower than those of traditional antibiotics like ciprofloxacin .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. For example, derivatives with methoxy substituents were reported to induce apoptosis in cancer cells via caspase activation pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of thiophene-based ureas on MCF-7 cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activities that are critical for cancer cell growth.
- Induction of Apoptosis : The presence of methoxy groups enhances interactions with apoptotic pathways.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-14-6-3-5-13(17(14)23-2)19-18(21)20-16(12-8-10-24-11-12)15-7-4-9-25-15/h3-11,16H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKMLADLNYZAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














